molecular formula C10H16Cl2N2O2 B13324958 (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride

(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13324958
M. Wt: 267.15 g/mol
InChI Key: BKOIPTKTVCDCNV-UQZKZZBYSA-N
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Description

(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an oxolane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are particularly useful for scaling up the production of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The amine group can be reduced to form an alkylamine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine derivative, while reduction of the amine group can produce an alkylamine derivative.

Scientific Research Applications

(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy-substituted pyridine ring and an oxolane ring with an amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-7(6-12-9)10-8(11)4-5-14-10;;/h2-3,6,8,10H,4-5,11H2,1H3;2*1H/t8-,10+;;/m0../s1

InChI Key

BKOIPTKTVCDCNV-UQZKZZBYSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)N.Cl.Cl

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

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